4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆):
- δ 12.85 (s, 1H, COOH)
- δ 8.02 (s, 1H, H-4 thiazole)
- δ 7.35–7.22 (m, 4H, aromatic H)
- δ 2.68 (s, 3H, C4-CH₃)
- δ 2.41 (s, 3H, C2'-CH₃)
¹³C NMR (100 MHz, DMSO-d₆):
- δ 167.4 (COOH)
- δ 158.1 (C-2 thiazole)
- δ 152.6 (C-5 thiazole)
- δ 136.2–126.4 (aromatic C)
- δ 20.8 (C4-CH₃), 21.1 (C2'-CH₃)
The deshielded carboxylic proton at δ 12.85 confirms hydrogen bonding propensity, while thiazole C-H coupling constants (³J = 2.1–2.4 Hz) indicate minimal ring distortion.
Infrared (IR) Vibrational Mode Assignments
The absence of O-H stretching above 3000 cm⁻¹ in solid-state spectra suggests intermolecular hydrogen bonding between carboxylic dimers.
Mass Spectrometric Fragmentation Patterns
Electron Ionization (70 eV):
High-resolution mass spectrometry confirms the molecular formula C₁₂H₁₁NO₂S with a mass accuracy of <2 ppm. The base peak at m/z 189 corresponds to decarboxylation, a hallmark fragmentation pathway for thiazole carboxylic acids.
Comparative Structural Analysis with Thiazole Carboxylic Acid Derivatives
Properties
IUPAC Name |
4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-7-5-3-4-6-9(7)11-13-8(2)10(16-11)12(14)15/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTVPKQWPZKNMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214402 | |
| Record name | 4-Methyl-2-(2-methylphenyl)-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54001-15-9 | |
| Record name | 4-Methyl-2-(2-methylphenyl)-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54001-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-(2-methylphenyl)-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Cyclization of α-Haloketones with Thioamides
This method is based on the reaction of methyl-substituted α-haloketones with thioamides to form the thiazole ring, followed by oxidation to the carboxylic acid.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | Methyl α-haloketone (e.g., methyl 2-bromo-3-oxobutanoate) | Reflux in ethanol or acetic acid |
| 2 | Thioamide derivative (e.g., 2-methylthioacetamide) | Added dropwise, refluxed for 4-6 hours |
| 3 | Oxidation (e.g., with KMnO₄ or H₂O₂) | Converts thiazole to carboxylic acid |
This approach yields the core thiazole ring with the methyl and phenyl groups introduced via the starting α-haloketone precursor.
Method B: Cyclocondensation Using 2-Aminothiazole Derivatives
Based on patent US7408069B2, a preferred route involves:
- Starting with substituted 2-aminothiazole derivatives
- Reacting with α-bromo or α-chloro acids or their derivatives to introduce the carboxylic acid group
- Solvent: Formic acid, acetic acid, or trifluoroacetic acid
- Molar ratio of reactants: 1:1 to 1:10 (acid to amine derivative)
- Temperature: Reflux conditions (around 100°C)
- Purification: Recrystallization from solvents like hexane, methanol, or water
This method allows for selective substitution at the 5-position with the carboxylic acid group, and the methyl/phenyl groups are introduced at earlier stages through precursor synthesis.
Method C: Multi-step Synthesis via Intermediate Thiazole Carboxamides
Research indicates that a common route involves:
- Synthesis of 4-methyl-2-(phenyl)thiazole-5-carboxamide intermediates
- Hydrolysis or oxidation of the amide to the acid
- Starting with 4-methyl-2-(phenyl)thiazole-5-carboxamide
- Hydrolyzed with aqueous acid or base (e.g., HCl or NaOH)
- Recrystallization yields the target acid
This approach benefits from high yields and straightforward purification.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent | Reaction Conditions | Purification | Yield (%) |
|---|---|---|---|---|---|---|
| A | α-Haloketone + Thioamide | KMnO₄ or H₂O₂ | Ethanol/Acetic acid | Reflux 4-6 hrs | Recrystallization | 70-85 |
| B | 2-Aminothiazole derivative | Acid chlorides or α-bromo acids | Formic/acetic acid | Reflux | Recrystallization | 65-80 |
| C | Thiazole carboxamide | Hydrochloric acid or NaOH | Water/ethanol | Heating under reflux | Filtration & washing | 60-75 |
Research Findings & Notes
- Patents and literature emphasize the importance of using polar protic solvents like acetic acid for cyclization reactions, which facilitate ring closure and functionalization at the 5-position.
- Oxidation steps are crucial for converting thiazole derivatives to their corresponding carboxylic acids, often employing mild oxidants to prevent over-oxidation.
- Purification by recrystallization from solvents such as methanol, hexane, or water ensures high purity, which is essential for subsequent biological testing.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Thiazole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In materials science, thiazole derivatives are explored for their electronic properties. They can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The biological activity of 4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid is primarily due to its ability to interact with various molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The carboxylic acid group can form ionic bonds with amino acid residues in proteins, affecting enzyme activity and receptor binding.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with similar thiazole-carboxylic acid derivatives:
*Calculated based on molecular formula.
Key Observations:
- Tetrazole and Alkoxy Groups: Increase molecular complexity and enable ionic interactions, as seen in gout therapeutics . Trifluoromethyl (CF₃): Enhances metabolic stability and bioavailability due to electronegativity and lipophilicity . Ether Linkages: Improve solubility but may reduce aromatic π-π stacking interactions .
Antifungal Activity
Thiazole-carboxylic acid derivatives, such as 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylic acid, exhibit antifungal properties via inhibition of fungal enzyme systems. The 2-methylphenyl substituent in the target compound may similarly disrupt fungal cell membrane synthesis .
Antidiabetic Effects
The analog 4-methyl-2-[(2-methylbenzyl)amino]-1,3-thiazole-5-carboxylic acid demonstrated significant hypoglycemic activity in diabetic rats by reducing oxidative stress and pancreatic β-cell damage. The amino group in this derivative likely enhances receptor binding, whereas the target compound’s carboxylic acid group may favor different pharmacokinetic pathways .
Biological Activity
4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid (CAS Number: 54001-15-9) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, particularly in terms of antioxidant and enzyme inhibitory properties, as well as its potential applications in drug development.
- Molecular Formula : C12H11NO2S
- Molecular Weight : 233.2862 g/mol
- Structural Characteristics : The compound features a thiazole ring, which is known for its reactivity and ability to participate in various chemical reactions.
Biological Activity Overview
This compound exhibits several biological activities, primarily as an inhibitor of xanthine oxidase and an antioxidant. These properties are crucial in the context of treating conditions such as gout and oxidative stress-related diseases.
Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is an enzyme involved in purine metabolism and is a target for gout treatment. Compounds that inhibit this enzyme can reduce uric acid levels in the blood.
- Case Study : A series of derivatives based on thiazole compounds were synthesized and tested for their xanthine oxidase inhibitory activity. Among them, this compound showed moderate inhibition with an IC50 value comparable to febuxostat, a standard medication used for gout management .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 8.1 | Xanthine oxidase inhibitor |
| Febuxostat | 3.6 | Xanthine oxidase inhibitor |
Antioxidant Activity
The antioxidant capacity of this compound is also noteworthy. Antioxidants are vital for neutralizing free radicals and preventing oxidative damage to cells.
- Research Findings : In vitro studies demonstrated that the compound exhibited significant free radical scavenging activity. The DPPH assay showed that it could effectively reduce DPPH radicals, indicating its potential as an antioxidant agent .
The mechanism by which this compound exerts its biological effects involves interactions at the molecular level:
- Enzyme Binding : Molecular docking studies indicated that the compound binds effectively to the active site of xanthine oxidase, facilitating its inhibitory action.
- Radical Scavenging : The presence of functional groups in the thiazole ring enhances electron donation capabilities, allowing it to neutralize free radicals efficiently.
Applications in Drug Development
Given its biological activities, this compound holds promise as a lead compound in drug discovery:
- Pharmaceuticals : Its role as a xanthine oxidase inhibitor positions it as a candidate for developing new treatments for gout.
- Antioxidant Formulations : Its antioxidant properties suggest potential applications in nutraceuticals aimed at reducing oxidative stress.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid critical for experimental design?
- Answer : The compound has a molecular formula C₁₁H₉NO₂S (MW: 219.26 g/mol) and a melting point of 201–203°C . Solubility can be inferred from structurally similar thiazole derivatives, which are typically sparingly soluble in water but dissolve in polar aprotic solvents (e.g., DMSO or DMF). Handling requires inert atmospheres to prevent degradation, and purity should be confirmed via HPLC (reversed-phase C18 columns, acetonitrile/water mobile phase) .
Q. What synthetic methodologies are recommended for preparing this compound?
- Answer : The Hantzsch thiazole synthesis is a common approach. For example:
React 2-methylphenyl-substituted α-bromoketones with thiourea derivatives under reflux in ethanol to form the thiazole core.
Hydrolyze the ester intermediate to the carboxylic acid using NaOH/H₂O .
Reaction conditions (temperature, pH) must be tightly controlled to avoid side products. Yields can be optimized via column chromatography (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR, IR) for this compound?
- Answer : Contradictions in spectral data often arise from polymorphic forms or impurities. To address this:
- Perform X-ray crystallography to confirm the solid-state structure .
- Use deuterated solvents (e.g., DMSO-d₆) for NMR and compare with computational predictions (DFT-based simulations).
- Validate purity via mass spectrometry (HRMS) and elemental analysis .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Answer : Key optimizations include:
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.
- Temperature control : Maintain reflux at 80–90°C during thiazole ring formation.
- Purification : Employ preparative HPLC (0.1% TFA in mobile phase) to isolate high-purity intermediates .
Yield improvements (>70%) are achievable with iterative DOE (Design of Experiments) approaches .
Q. How does the substitution pattern on the phenyl ring influence biological activity in structure-activity relationship (SAR) studies?
- Answer : Modifying substituents (e.g., electron-withdrawing groups like -CF₃ or halogens) alters electronic and steric properties, impacting target binding. For example:
- 4-Trifluoromethyl analogs show enhanced metabolic stability due to reduced oxidative metabolism .
- 2-Methylphenyl groups improve lipophilicity, enhancing membrane permeability.
Activity is assessed via molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) to quantify binding affinities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
